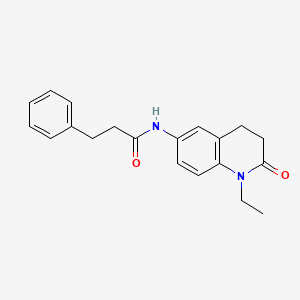

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

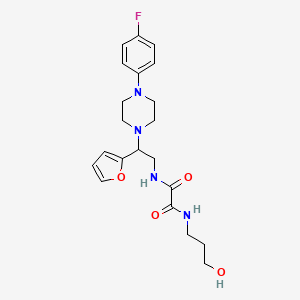

“N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pentanamide” is a chemical compound with the molecular formula C15H23NO3 . It is also known as 2-Ethyl-N-(2-methoxyphenyl)hexanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 249.349 Da, a density of 1.0±0.1 g/cm³, a boiling point of 381.0±15.0 °C at 760 mmHg, and a flash point of 184.2±20.4 °C . It also has a polar surface area of 38 Ų and a molar volume of 245.9±3.0 cm³ .Scientific Research Applications

Anthelmintic Properties

A study on a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, highlighted its anthelmintic properties against the nematode Toxocara canis. This compound showed lower cytotoxicity to human and animal cell lines than albendazole and maintained excellent drug-likeness profile, suggesting a potential pathway for discovering novel anthelmintic agents (Silva et al., 2022).

Analytical Characterization

Another research focused on the analytical profiles of methoxetamine and related compounds, including N-ethyl-1-(3-methoxyphenyl)cyclohexanamine. This study developed and validated methods for the determination of these compounds in biological matrices, highlighting the importance of accurate analytical techniques in studying psychoactive substances (De Paoli et al., 2013).

Metabolism Studies

Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes examined compounds like metolachlor, which shares a methoxyphenyl group similar to the compound of interest. This study provides insights into the metabolic pathways and potential toxicological profiles of related compounds (Coleman et al., 2000).

Mechanofluorochromic Performances

A study on tetraphenylethylene derivatives, including methoxy-substituted molecules, explored their aggregation-induced emission and mechanofluorochromic performance. This research could indicate the potential for designing materials with novel optical properties based on modifications of the methoxyphenyl structure (Qi et al., 2013).

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-4-5-10-15(17)16-11-14(19-3)12-8-6-7-9-13(12)18-2/h6-9,14H,4-5,10-11H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASJGAYPYMYTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(C1=CC=CC=C1OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

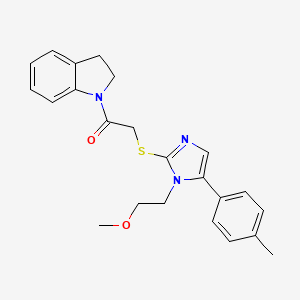

![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)

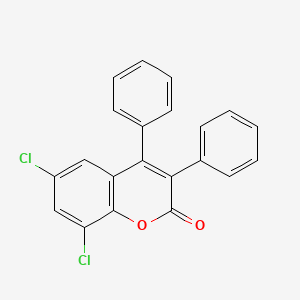

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)